3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine
Description
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine (CAS: 173546-21-9, 1261494-14-7) is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and an amine group at the 4-position. Its molecular formula is C₁₁H₉F₃N₂, with a molar mass of 230.20 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . Commercial production of this compound is established, as evidenced by its availability from suppliers like Crysdot and Chemenu at prices ranging from $505–$535 per gram . Structural confirmation via ¹H and ¹³C NMR spectroscopy is documented for closely related derivatives (e.g., N13 and N14) .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZOOMZBAMWTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734707 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261494-14-7 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with trifluoromethylbenzene and pyridine derivatives.
Reaction Conditions: The key steps include the formation of the trifluoromethylated phenyl ring and its subsequent coupling with the pyridine ring. This can be achieved through various methods such as
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can bind to various enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Pyridine Derivatives
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS: 1215072-94-8) Molecular Formula: C₁₁H₈F₃N₃ Molar Mass: 239.20 g/mol Key Differences: Replaces the pyridine core with a pyrimidine ring.
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-amine (Ligand ID: L0K7GF)
- Molecular Formula : C₁₄H₉FN₆
- Molar Mass : 280.26 g/mol
- Key Differences : Incorporates a fused pyrido-pyrimidine system with a fluorine atom at the 2-position of the pyridine ring. Fluorine’s electronegativity improves metabolic stability and modulates solubility .
Bioisosteric Replacements
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS: 314244-73-0) Molecular Formula: C₁₉H₁₃F₃N₄S Molar Mass: 386.39 g/mol Key Differences: Substitutes pyridine with a thieno-pyrimidine ring.
Functionalized Derivatives
N-[3-(2,6-Dimethylmorpholin-4-yl)propyl]-N-[3-(trifluoromethyl)phenyl]pyridin-4-amine
Physicochemical Properties
*Calculated using XLogP3-AA.
Key Observations :
- The pyrimidine analog (Compound B) exhibits higher logP than the parent compound due to increased nitrogen content, reducing aqueous solubility.
- Thieno-pyrimidine derivatives (Compound C) show significantly elevated lipophilicity, which may limit solubility but enhance membrane permeability.
Biological Activity
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine, a compound with the CAS number 1261494-14-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been identified as a potential inhibitor of specific enzymes and receptors that are crucial for cellular functions:
- Enzyme Inhibition : The compound shows promise in inhibiting bacterial enzymes, particularly Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. This inhibition occurs without significant cytotoxic effects on human cells, making it a candidate for antibacterial therapies .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of this compound. SAR studies have demonstrated that modifications to the phenyl and pyridine rings can enhance or diminish potency:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Decreased potency |
| Removal of pyridine nitrogen | Loss of activity |
| Substitution at para position | Increased potency in some cases |
These findings highlight the importance of specific structural features in optimizing the compound's efficacy against targeted biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antibacterial Activity : A study reported that this compound exhibited submicromolar inhibition against Sfp-PPTase, demonstrating its potential as a lead compound for developing new antibiotics. The study emphasized the selectivity of this compound for bacterial enzymes over human counterparts .
- Chemical Libraries Screening : High-throughput screening of chemical libraries identified several analogues with enhanced activity profiles. These studies revealed that certain structural modifications could lead to significant improvements in antibacterial potency while maintaining low toxicity to human cells .
- Pharmacological Properties : The pharmacokinetic properties of this compound have been evaluated, showing favorable attributes such as good oral bioavailability and metabolic stability, which are critical for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
